N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Description
The compound “N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a morpholine ring, a pyridine ring, and a tetrahydrobenzo[d]imidazole moiety . Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several functional groups. The presence of a morpholine ring, a pyridine ring, and a tetrahydrobenzo[d]imidazole moiety contributes to its unique chemical properties . The imidazole moiety is a five-membered heterocyclic ring that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Scientific Research Applications
Corrosion Inhibition
One of the applications of benzimidazole derivatives, closely related to N-((2-morpholinopyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide, is in corrosion inhibition. A study demonstrated the effectiveness of synthesized benzimidazole derivatives in inhibiting the corrosion of N80 steel in hydrochloric acid solution. Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) were used in the study, showing that these inhibitors are mixed type in nature and increase in efficiency with the concentration of inhibitors (Yadav et al., 2016).
Synthesis of Polycyclic Imidazolidinones
Another application area is in the synthesis of polycyclic imidazolidinone derivatives. A study detailed how α-Ketoamides undergo redox-annulations with cyclic secondary amines, including morpholine, leading to the production of these derivatives in good yields. This process is significant in organic chemistry for creating complex molecules with potential pharmaceutical applications (Zhu et al., 2017).
Anti-hyperglycemic Evaluation
In the pharmaceutical domain, related compounds have been synthesized and evaluated for anti-hyperglycemic effects. One such study involved the synthesis of carboximidamides linked with pyrimidine moiety, showing significant results in decreasing serum levels of glucose and ameliorative effects against diabetic conditions (Moustafa et al., 2021).
Properties
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(13-3-4-15-16(10-13)22-12-21-15)20-11-14-2-1-5-19-17(14)23-6-8-25-9-7-23/h1-2,5,12-13H,3-4,6-11H2,(H,20,24)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXSKJJXQDAFGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)NCC3=C(N=CC=C3)N4CCOCC4)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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